(2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound featuring a benzodiazole and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-METHYL-4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
- **(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-METHYL-4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
Uniqueness
What sets (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C30H27N5O |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C30H27N5O/c1-4-16-36-28-15-14-22(17-21(28)2)29-24(20-35(33-29)25-10-6-5-7-11-25)18-23(19-31)30-32-26-12-8-9-13-27(26)34(30)3/h5-15,17-18,20H,4,16H2,1-3H3/b23-18+ |
InChI Key |
PIBIHVPJFXQZKY-PTGBLXJZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.